2-((1-Ethyl-1h-imidazol-2-yl)oxy)ethan-1-amine
Description
2-((1-Ethyl-1H-imidazol-2-yl)oxy)ethan-1-amine is a synthetic organic compound featuring an imidazole ring substituted with an ethyl group at the 1-position, connected via an ether-oxygen bridge to an ethanamine chain.
Properties
Molecular Formula |
C7H13N3O |
|---|---|
Molecular Weight |
155.20 g/mol |
IUPAC Name |
2-(1-ethylimidazol-2-yl)oxyethanamine |
InChI |
InChI=1S/C7H13N3O/c1-2-10-5-4-9-7(10)11-6-3-8/h4-5H,2-3,6,8H2,1H3 |
InChI Key |
QSVUQDHZENNBEB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CN=C1OCCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Ethyl-1h-imidazol-2-yl)oxy)ethan-1-amine typically involves the reaction of 1-ethyl-1H-imidazole with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction parameters. The use of high-purity starting materials and stringent quality control measures ensures the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-((1-Ethyl-1h-imidazol-2-yl)oxy)ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-((1-Ethyl-1h-imidazol-2-yl)oxy)ethan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its imidazole core.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 2-((1-Ethyl-1h-imidazol-2-yl)oxy)ethan-1-amine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of immune responses .
Comparison with Similar Compounds
Structural and Functional Comparisons with Similar Compounds
Core Structural Variations
Imidazole/Benzimidazole Derivatives
- 2-(2-Benzyl-5,6-dimethyl-1H-benzo[d]imidazol-1-yl)ethan-1-amine (6h) Structure: Benzimidazole core with benzyl and methyl substituents, linked to ethanamine. Key Difference: The benzimidazole ring (vs. Synthesis: Prepared via LiAlH4 reduction, yielding 86% purity .
2-(2-Bromo-1H-benzo[d]imidazol-1-yl)ethan-1-amine (6d)
Isotonitazene (N,N-Diethyl-2-[5-nitro-2-({4-[(propan-2-yl)oxy]phenyl}methyl)-1H-benzimidazol-1-yl]ethan-1-amine)
Imidazole-Ethanamine Derivatives
2-(1-Methyl-1H-imidazol-4-yl)ethan-1-amine
- Structure : Methyl group at the 1-position of imidazole, ethanamine at the 4-position.
- Key Difference : The methyl group’s position (4 vs. 2 in the target compound) alters steric and electronic profiles, influencing receptor binding. This compound is a histamine metabolite, suggesting metabolic pathway divergence .
- 2-Amino-1-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol Structure: Hydroxyl group replaces the ether-oxygen bridge.
Physicochemical Properties
- Key Trends: Lipophilicity: Bulky substituents (e.g., benzyl in 6h, nitro in isotonitazene) increase LogP, favoring lipid membrane traversal. Solubility: Polar groups (e.g., hydroxyl in 2-amino-1-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol) enhance aqueous solubility but may limit CNS penetration .
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